Schleicheol 1

Overview

Description

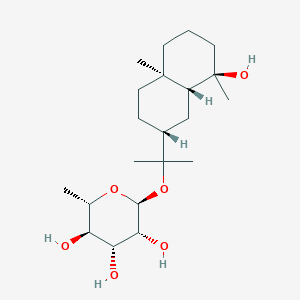

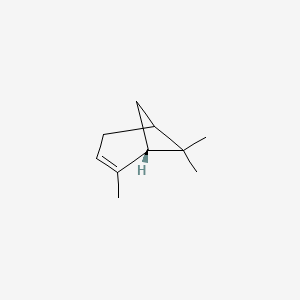

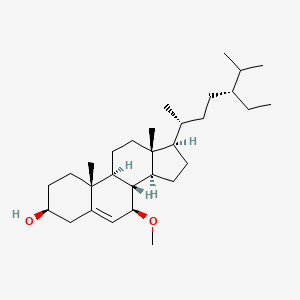

Schleicheol 1 is a high-purity natural product with a molecular formula of C30H52O2 and a molecular weight of 444.74 g/mol . It is a type of steroid and is derived from the herbs of Pueraria lobata .

Molecular Structure Analysis

This compound is a terpenoid that can be isolated from Secamone lanceolata . Its molecular structure is characterized by a molecular formula of C30H52O2 . The structure is classified under terpenoids and sesquiterpenes .Physical And Chemical Properties Analysis

This compound is a powder and is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . It has a molecular weight of 444.74 g/mol .Scientific Research Applications

Isolation and Cancer Cell Growth Inhibition

Schleicheol 1 is a compound isolated from the bark and stem of the Sri Lankan tree Schleichera oleosa. It was identified during research focused on finding cancer cell growth inhibitory substances. In this context, this compound, along with other related sterols, was found to have inhibitory effects on cancer cell growth, specifically against the P-388 lymphocytic leukemia cell line. This discovery highlights the potential of this compound in cancer research, especially in the development of novel cancer therapies (Pettit et al., 2000).

Presence in Rice Bran and Structural Analysis

Another significant study focused on this compound involved its identification in rice (Oryza sativa) bran. This research not only isolated this compound but also performed detailed structural analysis using two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The presence of this compound in rice bran and the detailed analysis of its structure contribute to our understanding of the bioactive compounds present in rice bran, which is often considered a byproduct (Jung et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Schleicheol 1 is a terpenoid that can be isolated from Secamone lanceolata It has been reported to possess inhibitory activity against the sgc-7901 cell line , suggesting potential antitumor activity.

Mode of Action

Its inhibitory effects on the sgc-7901 cell line suggest that it may interact with cellular targets to inhibit cell proliferation or induce cell death

Biochemical Pathways

Given its potential antitumor activity, it may influence pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology .

Result of Action

Its reported inhibitory effects on the sgc-7901 cell line suggest that it may have antitumor activity

Biochemical Analysis

Biochemical Properties

Schleicheol 1 plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound inhibits nitric oxide production by interacting with nitric oxide synthase . This interaction is crucial as nitric oxide is a signaling molecule involved in various physiological and pathological processes. Additionally, this compound has been found to interact with other biomolecules, such as cytokines, modulating their activity and contributing to its anti-inflammatory properties.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, this compound has been observed to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response . In cancer cells, this compound has shown potential anti-proliferative effects by inducing apoptosis and inhibiting cell growth. Furthermore, this compound influences cell signaling pathways, such as the NF-κB pathway, which plays a critical role in regulating immune response and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to nitric oxide synthase, inhibiting its activity and reducing nitric oxide production . This inhibition is achieved through competitive binding at the enzyme’s active site. Additionally, this compound modulates gene expression by influencing transcription factors, such as NF-κB, leading to altered expression of genes involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity for extended periods. Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of nitric oxide production and modulation of immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion. This compound also affects metabolic flux, altering the levels of certain metabolites involved in inflammation and immune response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. This compound has been found to accumulate in the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, this compound can translocate to the nucleus, influencing gene expression by modulating transcription factors. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles .

properties

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJLFLNKMQSUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

256445-66-6 | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 88 °C | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.